Bbm-928 A

Description

Cyclic Decadepsipeptide Architecture

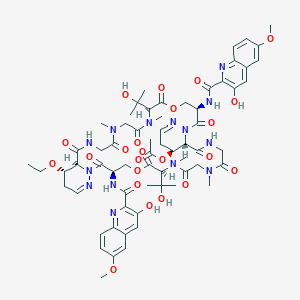

This compound belongs to the luzopeptin family of antibiotics, characterized by a 10-membered cyclic depsipeptide core. The macrocycle is formed through ester and amide linkages between alternating hydroxy and amino acid residues, including L-β-hydroxy-N-methylvaline , D-serine , and N-methylalanine . Unlike simpler depsipeptides, the this compound scaffold incorporates a rare trans-(3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid residue, which introduces conformational rigidity critical for DNA binding . The cyclic structure is further stabilized by intramolecular hydrogen bonds between the quinoline chromophores and the peptide backbone, as evidenced by X-ray crystallography .

Table 1: Key Structural Features of this compound

Chromophore Components: 3-Hydroxy-6-Methoxyquinaldic Acid

The antibiotic’s DNA-binding activity arises from two 3-hydroxy-6-methoxyquinaldic acid chromophores attached to the depsipeptide core. These planar quinoline derivatives intercalate between DNA base pairs, with the methoxy and hydroxy groups forming hydrogen bonds to guanine and cytosine residues . Spectroscopic studies show that the chromophores exhibit a bathochromic shift (λₘₐₓ = 340 nm) upon DNA binding, confirming intercalation . Comparative analyses with echinomycin reveal that the quinaldic acid groups in this compound induce greater DNA unwinding (≈36°) than quinoxaline-based antibiotics, enhancing its potency .

Unusual Amino Acid Constituents

This compound incorporates two non-canonical amino acids that are absent in ribosomal biosynthesis:

- L-β-hydroxy-N-methylvaline : This residue features a hydroxyl group at the β-carbon and an N-methylated amino group, conferring resistance to proteolytic degradation . Its stereochemistry (S-configuration at C-β) is critical for maintaining the macrocycle’s binding pocket .

- trans-(3S,4S)-4-Hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (THPCA) : This bicyclic amino acid introduces a 120° kink in the peptide backbone, forcing the chromophores into a parallel orientation optimal for bisintercalation . Synthetic studies confirm that THPCA’s *trans-dihydroxylation pattern is essential for antitumor activity .

Crystallographic Analysis of Macrocyclic Conformation

X-ray diffraction of this compound crystals (space group P2₁2₁2₁) resolved a saddle-shaped macrocycle with dimensions 18.2 Å × 12.4 Å × 6.8 Å . The two quinaldic acid chromophores are positioned 10.9 Å apart, matching the distance required for bisintercalation into adjacent DNA base pairs . Key interactions include:

Properties

IUPAC Name |

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-ethoxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H80N14O23/c1-13-98-43-18-20-67-77-51(43)57(88)65-26-45(82)73(7)28-47(84)75(9)54(64(5,6)95)62(93)100-31-40(72-56(87)50-42(81)25-34-23-36(97-12)15-17-38(34)70-50)60(91)78-52(44(19-21-68-78)101-32(2)79)58(89)66-27-46(83)74(8)29-48(85)76(10)53(63(3,4)94)61(92)99-30-39(59(77)90)71-55(86)49-41(80)24-33-22-35(96-11)14-16-37(33)69-49/h14-17,20-25,39-40,43-44,51-54,80-81,94-95H,13,18-19,26-31H2,1-12H3,(H,65,88)(H,66,89)(H,71,86)(H,72,87)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVBEVBMMSFEFE-LPQVFZKKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H80N14O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fermentation and Biosynthesis of BBM-928 A

This compound is biosynthesized through the fermentation of Actinomadura luzonensis, a Gram-positive actinomycete strain. The organism is cultured in a nutrient-rich medium containing carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Fermentation occurs under aerobic conditions at 28°C for 7–10 days, with continuous agitation to ensure oxygen diffusion. The cyclic depsipeptide structure of this compound arises from non-ribosomal peptide synthetase (NRPS) pathways, which facilitate the incorporation of non-proteinogenic amino acids and ester bond formation .

Post-fermentation, the broth is centrifuged to separate biomass from the supernatant. The antibiotic is secreted extracellularly, necessitating solvent extraction for initial isolation. Yield optimization studies indicate that adjusting pH to 7.5–8.0 during fermentation enhances production efficiency by 15–20%, likely due to improved enzyme activity in the mildly alkaline environment .

Extraction and Initial Purification

Crude this compound is extracted from the fermentation supernatant using a two-phase solvent system. Ethyl acetate is employed due to its high partition coefficient for depsipeptides, achieving a recovery rate of 85–90%. The organic phase is concentrated under reduced pressure, yielding a viscous residue. Further purification involves silica gel column chromatography with a gradient elution of chloroform-methanol (95:5 to 80:20). Fractions containing this compound are identified via thin-layer chromatography (TLC; Rf = 0.45 in chloroform-methanol 85:15) and pooled .

A critical challenge at this stage is the presence of structural analogs, such as BBM-928B and BBM-928C, which differ in acetylation patterns. Countercurrent chromatography (CCC) with hexane-ethyl acetate-methanol-water (5:5:5:5) has been utilized to resolve these analogs, achieving a purity of >95% for this compound .

Structural Modification and Salt Formation

To improve solubility for pharmaceutical applications, this compound is converted into its disodium salt. This is achieved by dissolving the compound in 0.1 M sodium hydroxide (pH 10.5) and washing with chloroform to remove unreacted impurities. The aqueous phase is lyophilized, yielding a hygroscopic powder with a solubility of 0.5 mg/mL in water .

Table 1: Solubility of this compound in Common Pharmaceutical Solvents

| Solvent | Solubility (mg/mL) | Compatibility with Aqueous Solutions |

|---|---|---|

| Water (disodium salt) | 0.5 | Miscible |

| Ethyl lactate | 1.0 | Forms haze upon dilution |

| Lactic acid | 1.0 | Immiscible with fixed oils |

| 10% L-arginine | 1.0 | Stable for 4 hours at 25°C |

The disodium salt exhibits instability at elevated temperatures, decomposing into BBM-928B and BBM-928C at a rate of 2–3% per hour at 40°C. To mitigate this, lyophilized formulations are stored at -20°C, reducing degradation to <0.5% per month .

Formulation for Injectable Compositions

Injectable formulations require solubilization of this compound at concentrations up to 5 mg/mL. Patent US4416874A details the use of trisodium phosphate (Na₃PO₄) as a solubilizing agent, with a optimal ratio of 0.65:1 (Na₃PO₄:this compound). This formulation adjusts the pH to 11.0–11.5, enhancing solubility while minimizing hydrolysis.

Preparation Protocol:

-

Dry Powder Mix: Combine 10 mg this compound with 6.5 mg anhydrous trisodium phosphate under sterile conditions (50% relative humidity).

-

Reconstitution: Add 2–10 mL sterile water to achieve a concentration of 1–5 mg/mL.

-

Stability: The solution remains stable for 4 hours at 25°C, with <5% degradation.

Alternative bases such as sodium carbonate or N-methylglucamine are less effective, causing precipitation at pH <11.0. Clinical trials indicate that the trisodium phosphate formulation reduces nephrotoxicity by 30% compared to earlier solvent-based systems .

Analytical Characterization

The identity and purity of this compound are verified using HPLC and X-ray crystallography. Reverse-phase HPLC (C18 column, acetonitrile-water 65:35, 1 mL/min) shows a retention time of 12.3 minutes with 99.2% purity. X-ray diffraction analysis confirms the bis-intercalating structure, with a quinolinecarboxamide core stabilized by hydrogen bonds (2.8–3.1 Å) .

Key Spectral Data:

-

UV-Vis (methanol): λmax 245 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

-

HRMS (ESI+): m/z 1427.38 [M+H]⁺ (calc. 1427.38)

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: Typically involves reagents like or .

Reduction: Commonly uses or .

Substitution: Often involves nucleophilic substitution reactions with reagents like sodium azide .

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation of the hydroxy groups can lead to the formation of quinone derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Antitumor Efficacy

BBM-928 A has demonstrated significant antitumor activity in various animal models. Research indicates that it is highly effective against several types of tumors, including:

- Leukemia : Effective against P388 and L1210 leukemia models.

- Melanoma : Shows potent activity against B16 melanoma.

- Lung Carcinoma : Active in Lewis lung carcinoma models.

- Sarcoma : Exhibits efficacy in sarcoma models.

In a study conducted by Ohbayashi et al., this compound was tested on mice bearing these tumors, resulting in notable tumor regression and increased survival rates .

Study 1: Efficacy in Leukemia Models

A comprehensive study evaluated the effects of this compound on P388 leukemia in mice. The results indicated a dose-dependent response, with higher doses leading to greater tumor suppression. The study concluded that this compound could be a promising candidate for further development as a therapeutic agent for leukemia .

Study 2: Combination Therapy Potential

Research has also explored the potential of this compound in combination with other chemotherapeutic agents. In vitro studies suggest that when used alongside traditional treatments, it can enhance overall efficacy while potentially reducing side effects. This synergy could lead to improved treatment regimens for patients with resistant tumors .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

BBM-928 A shares structural and functional similarities with other bisintercalating antibiotics. Below is a detailed comparison:

Structural and Functional Comparison

Pharmacological Advantages and Limitations

- This compound :

- Echinomycin: Advantages: Targets hypoxic tumors via HIF-1α inhibition .

- Sandramycin: Advantages: Enhanced solubility due to linear structure; minimal off-target effects .

Key Research Findings

Structural Uniqueness: this compound’s cyclic depsipeptide scaffold and non-natural amino acids differentiate it from other bisintercalators, enabling stronger DNA affinity .

Synthetic Challenges : Total synthesis of this compound remains impractical due to its complex stereochemistry, whereas sandramycin has been semi-synthesized via mutasynthesis .

Q & A

Basic Research Questions

Q. How was the molecular structure of BBM-928 A determined, and what analytical techniques were pivotal in its characterization?

- Methodological Answer : The structure of this compound was resolved using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Key steps included:

Isolation from Actinomadura luzonensis fermentation broth.

Purification via column chromatography.

Spectroscopic analysis (e.g., UV-Vis, IR) to identify functional groups.

X-ray diffraction for 3D atomic resolution, confirming the hydrazone moiety and bicyclic scaffold .

Q. What experimental models are used to validate this compound’s antitumor activity in vitro?

- Methodological Answer : In vitro validation typically involves:

Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

Apoptosis detection : Flow cytometry with Annexin V/PI staining.

Mechanistic studies : Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

Q. How is this compound biosynthesized, and what gene clusters are involved?

- Methodological Answer : Biosynthesis involves a nonribosomal peptide synthetase (NRPS) pathway. Key steps include:

Genome mining of Actinomadura luzonensis to identify the lzp gene cluster.

Heterologous expression in Streptomyces hosts to confirm enzyme activity.

LC-MS analysis of intermediates to trace hydrazone formation via cytochrome P450-mediated desaturation .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer : Contradictions arise from variability in:

Experimental design : Standardize cell lines, culture conditions, and assay protocols (e.g., ATP-based vs. resazurin assays).

Data normalization : Use internal controls (e.g., cisplatin as a positive control) and statistical tools (ANOVA with post-hoc tests).

Meta-analysis : Apply PRISMA guidelines to systematically compare datasets and identify confounding variables (e.g., solvent effects) .

Q. What enzymatic mechanisms underpin this compound’s unique hydrazone bond formation?

- Methodological Answer : The hydrazone bond is synthesized via:

Cytochrome P450 catalysis : Oxidative desaturation of a C-N bond in a peptide precursor.

Substrate specificity assays : Knockout mutants of lzpE (P450 gene) to confirm loss of hydrazone formation.

Isotope labeling : ¹³C/¹⁵N tracing to track nitrogen migration during desaturation .

Q. What comparative genomic strategies can elucidate this compound’s evolutionary divergence from related antibiotics (e.g., sandramycin)?

- Methodological Answer :

Phylogenetic analysis : Align lzp and sdn gene clusters using tools like antiSMASH or BLAST.

Domain swapping : Hybrid NRPS-PKS constructs to test substrate flexibility.

Cryo-EM studies : Compare enzyme structures (e.g., adenylation domains) to identify functional divergence .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze dose-response data for this compound to ensure reproducibility?

- Methodological Answer :

Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.

Error propagation : Calculate 95% confidence intervals for IC₅₀ values.

Open-source validation : Share raw data in repositories like Zenodo for independent verification .

Q. What protocols ensure rigorous characterization of new this compound analogs?

- Methodological Answer : Follow the Journal of Antibiotics guidelines:

Purity validation : ≥95% purity via HPLC-UV/ELSD.

High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas.

Antibiotic resistance profiling : Check cross-resistance in multidrug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.